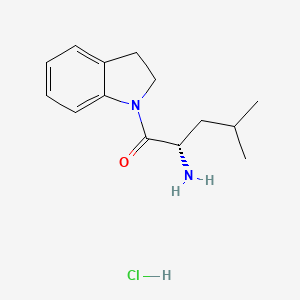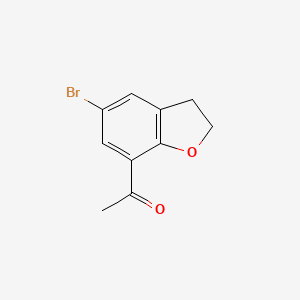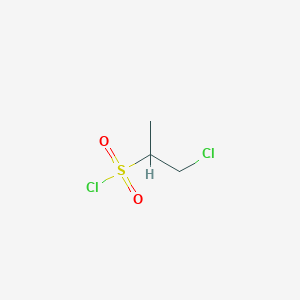![molecular formula C10H17F2N3 B15050898 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B15050898.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a chemical compound that features a difluoromethyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine typically involves the introduction of a difluoromethyl group to a pyrazole ring. One common method involves the reaction of 1H-pyrazole with difluoromethylating agents under controlled conditions. For instance, difluoroacetic acid can be used as a precursor, and the reaction is often catalyzed by metal-based catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of nanoscale titanium dioxide as a catalyst has been reported to improve reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups to the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
Major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds have similar structural features and are used as fungicides.
1-(difluoromethyl)imidazoles: These compounds share the difluoromethyl group and are used in various chemical applications.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17F2N3 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C10H17F2N3/c1-2-3-4-6-13-8-9-5-7-14-15(9)10(11)12/h5,7,10,13H,2-4,6,8H2,1H3 |
Clé InChI |
JUNWYBPWYIIFIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC1=CC=NN1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Pyrrolidin-1-yl)methyl]boronic acid](/img/structure/B15050816.png)

![1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15050853.png)
![bis[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050859.png)
![4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B15050864.png)

![3-cyclopropyl-N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050877.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B15050885.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15050891.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B15050897.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15050900.png)
![1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine](/img/structure/B15050909.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B15050913.png)

